rac-8-Hydroxy-2-dipropylaminotetralin-d7 Hydrobromide
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Overview
Description
rac-8-Hydroxy-2-dipropylaminotetralin-d7 Hydrobromide: is a deuterated form of rac-8-Hydroxy-2-dipropylaminotetralin hydrobromide. This compound is primarily used in scientific research, particularly in the fields of neuropharmacology and biochemistry. It is known for its role as a potent agonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. The deuterated form is often used in studies involving mass spectrometry due to its distinct isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-8-Hydroxy-2-dipropylaminotetralin-d7 hydrobromide involves several steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Tetralin Core: The synthesis begins with the formation of the tetralin core structure through a series of cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective hydroxylation reactions.
Substitution with Dipropylamino Group: The dipropylamino group is introduced through nucleophilic substitution reactions.
Deuteration: The final step involves the incorporation of deuterium atoms, typically through catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
rac-8-Hydroxy-2-dipropylaminotetralin-d7 hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various reduced derivatives of the parent compound.
Substitution Products: Compounds with different functional groups replacing the dipropylamino group.
Scientific Research Applications
rac-8-Hydroxy-2-dipropylaminotetralin-d7 hydrobromide has a wide range of applications in scientific research:
Neuropharmacology: Used to study the function and pharmacology of the 5-HT1A receptor.
Biochemistry: Employed in mass spectrometry studies due to its deuterated nature.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The primary mechanism of action of rac-8-Hydroxy-2-dipropylaminotetralin-d7 hydrobromide involves its interaction with the 5-HT1A receptor. As an agonist, it binds to this receptor and activates it, leading to a cascade of intracellular signaling events. This activation modulates the release of neurotransmitters such as serotonin, which plays a crucial role in mood regulation, anxiety, and other neurological functions.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-2-dipropylaminotetralin (8-OH-DPAT): A non-deuterated form with similar pharmacological properties.
WAY-100635: A selective antagonist of the 5-HT1A receptor.
Buspirone: An anxiolytic drug that also acts on the 5-HT1A receptor.
Uniqueness
rac-8-Hydroxy-2-dipropylaminotetralin-d7 hydrobromide is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for precise tracking and quantification in complex biological systems, providing an advantage over non-deuterated analogs.
Properties
CAS No. |
1329613-23-1 |
---|---|
Molecular Formula |
C16H26BrNO |
Molecular Weight |
335.337 |
IUPAC Name |
7-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/i1D3,3D2,10D2; |
InChI Key |
BATPBOZTBNNDLN-WIROKCJUSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Synonyms |
7-(Dipropylamino)-5,6,7,8-tetrahydro-1-naphthalenol-d7 Hydrobromide; (+/-)-8-Hydroxy(N,N-dipropyl-2-amino)tetralin-d7 Hydrobromide; 8-OH DPAT-d7; |
Origin of Product |
United States |
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